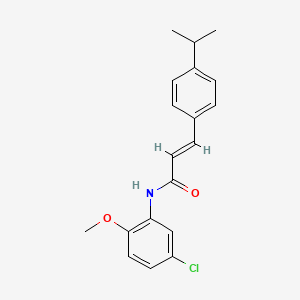
N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide and similar compounds typically involves catalytic reactions, such as those catalyzed by trifluoroacetic acid (TFA) in the improved Dakin–West reaction, which provides a pathway to synthesize a series of related acetamides under moderate conditions, highlighting the efficiency and cost-effectiveness of the synthesis process (Tian et al., 2014).
Molecular Structure Analysis
The molecular structure of related acetamides has been elucidated through techniques such as X-ray crystallography, showing the conformation of the N—H bond and the geometric parameters that resemble those of other acetanilides. This conformation is influenced by the presence of substituents on the phenyl ring, which can affect the hydrogen bonding and overall stability of the molecule (Gowda et al., 2007; Gowda et al., 2008).
Chemical Reactions and Properties
The chemical reactions of this compound involve various interactions and transformations. For instance, the formation of complexes with protophilic solvents stabilized by bifurcate hydrogen bonding, which demonstrates the compound's reactivity and interaction with different chemical environments (Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties, such as crystallization behavior and solvatochromic effects, of related compounds have been closely studied, providing insights into their behavior in various solvents and under different environmental conditions. This includes the investigation of compounds that exhibit intramolecular hydrogen bonding and their solvatochromic effects, which are pivotal in understanding the solubility and stability of the compound (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on similar compounds, focusing on their reactivity, hydrogen bonding, and interaction patterns within the molecular structure. This includes the examination of N—H⋯O hydrogen bonds and the influence of substituents on the acetamide group's reactivity and interactions (Gowda et al., 2007; Gowda et al., 2008).
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-10-6-5-9(7-12(10)18(20)21)17-14(19)8-22-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLCIOGBIVILJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)








